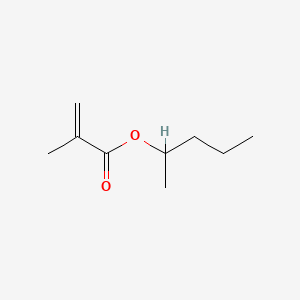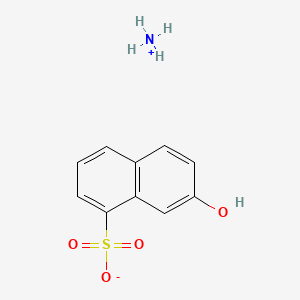
Ammonium 7-hydroxynaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 7-hydroxynaphthalenesulphonate is a chemical compound with the molecular formula C10H11NO4S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ammonium group, a hydroxyl group, and a sulphonate group attached to the naphthalene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 7-hydroxynaphthalenesulphonate typically involves the sulfonation of 7-hydroxynaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid as the sulfonating agent and controlled temperatures to ensure the selective sulfonation at the desired position on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the sulfonation step followed by neutralization and purification to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Ammonium 7-hydroxynaphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium 7-hydroxynaphthalenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ammonium 7-hydroxynaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphonate groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and proteins, affecting their activity and function. Additionally, its ability to undergo redox reactions contributes to its biological effects .
Comparison with Similar Compounds
Ammonium 7-hydroxynaphthalenesulphonate can be compared with other similar compounds, such as aminonaphthalenesulfonic acids. These compounds share a similar naphthalene backbone but differ in the functional groups attached to the ring. For example:
1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of dyes and pigments.
2-Aminonaphthalene-1-sulfonic acid: Employed as a precursor in the production of various colorants.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
82080-98-6 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
azanium;7-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.H3N/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);1H3 |
InChI Key |
YQHOCWPQHJOZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


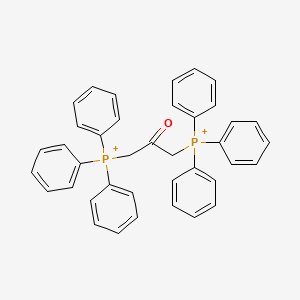
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
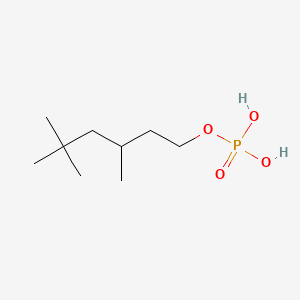
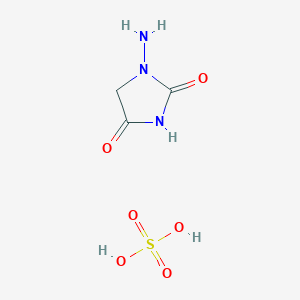



![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
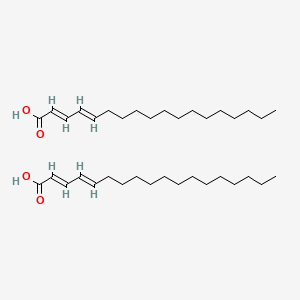
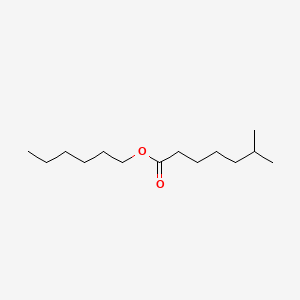
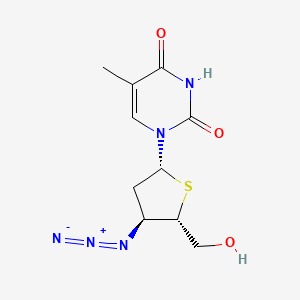
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)

